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Introduction
Duchenne muscular dystrophy (DMD) is a fatal, X-linked recessive disorder characterized by

progressive muscle degeneration and weakness.[1][2] It is caused by mutations in the DMD

gene that prevent the production of functional dystrophin, a critical protein for maintaining the

structural integrity of muscle fibers.[1][3] One of the most promising therapeutic strategies for

DMD is exon skipping, which uses antisense oligonucleotides (ASOs) to modulate the splicing

of pre-messenger RNA (pre-mRNA), restore the reading frame, and enable the production of a

truncated, yet partially functional, dystrophin protein.[1][4]

Viltolarsen (formerly known as NS-065/NCNP-01) is a phosphorodiamidate morpholino

oligomer (PMO), a type of ASO, designed specifically to induce skipping of exon 53 in the DMD

gene.[1][5] Developed through a collaboration between Nippon Shinyaku and the National

Center of Neurology and Psychiatry (NCNP) in Japan, Viltolarsen targets a subset of DMD

patients, estimated to be around 8-10%, whose mutations are amenable to exon 53 skipping.

[1][5] This guide provides a detailed technical overview of the preclinical and early clinical

stages of Viltolarsen's development, from its initial discovery to the pivotal studies that

demonstrated its mechanism of action and clinical potential.

Core Mechanism of Action
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The therapeutic principle of Viltolarsen is to convert a severe, dystrophin-null DMD phenotype

into a milder, Becker muscular dystrophy (BMD)-like phenotype. In BMD, in-frame mutations

lead to the production of a shortened but still functional dystrophin protein.[6] Viltolarsen
achieves this through a targeted molecular intervention in the pre-mRNA splicing process.

Genetic Basis: In patients with specific deletions, such as the loss of exons 45-52, the

remaining exons (exon 44 and exon 53) are spliced together "out-of-frame." This creates a

premature stop codon, halting dystrophin protein synthesis.

ASO Binding: Viltolarsen is a 21-nucleotide antisense sequence that is complementary to a

specific site on exon 53 of the dystrophin pre-mRNA.[1][7] It binds to this target sequence,

masking it from the cellular splicing machinery.[1][8]

Exon Skipping: By hiding exon 53, the splicing machinery bypasses it, joining exon 52

directly to exon 54.[3][9] This action restores the genetic reading frame.

Protein Production: The resulting mature mRNA is translated into a truncated but functional

dystrophin protein, which can provide partial muscle function and slow the progression of the

disease.[3][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b10822431?utm_src=pdf-body
https://go.drugbank.com/drugs/DB15005
https://www.benchchem.com/product/b10822431?utm_src=pdf-body
https://www.benchchem.com/product/b10822431?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8688746/
https://www.researchgate.net/publication/337043780_Viltolarsen_for_the_treatment_of_Duchenne_muscular_dystrophy
https://pmc.ncbi.nlm.nih.gov/articles/PMC8688746/
https://www.drugs.com/medical-answers/viltepsos-mechanism-action-3555181/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-viltolarsen
https://www.researchgate.net/figure/Mechanism-of-action-of-viltolarsen-Viltolarsen-purple-bar-binds-to-exon-53-As-a_fig1_357070660
https://synapse.patsnap.com/article/what-is-the-mechanism-of-viltolarsen
https://go.drugbank.com/drugs/DB15005
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DMD Pre-mRNA Splicing (Out-of-Frame Mutation) Viltolarsen-Mediated Exon Skipping

Exon 44

Exon 53

Splicing

Exon 54 Premature
Stop Codon

Out-of-Frame
Translation

No Functional
Dystrophin

Viltolarsen (ASO)

Exon 53

Binds & Masks

Exon 44

Exon 54

Splicing Skips Exon 53

Truncated, Functional
Dystrophin

In-Frame Translation

Click to download full resolution via product page

Caption: Mechanism of Viltolarsen-induced exon 53 skipping.

Preclinical Discovery and In Vitro Evaluation
The development of Viltolarsen began with the identification of an optimal ASO sequence to

induce efficient and sustained exon 53 skipping.

Experimental Protocol: ASO Sequence Screening and In
Vitro Efficacy

Sequence Design: A series of phosphorodiamidate morpholino oligomers (PMOs) targeting

different regions of exon 53 were designed. This process, known as an "exon walk," aimed to

identify the most accessible and effective binding site for blocking the splicing machinery.[10]
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Cell Culture: Human rhabdomyosarcoma (RD) cells and DMD patient-derived fibroblasts

(converted into myotubes via MyoD transduction) were cultured under standard conditions.

[7][10] Patient-derived cells contained mutations amenable to exon 53 skipping (e.g.,

deletion of exons 45-52).

ASO Transfection: The PMO candidates, including the sequence for NS-065/NCNP-01

(Viltolarsen), were introduced into the cultured cells using a delivery agent like Endo-Porter

or via nucleofection.[10][11] A range of concentrations was tested to determine dose-

dependency.

Exon Skipping Analysis (RT-PCR): Three days post-transfection, total RNA was extracted

from the cells. Reverse transcription-polymerase chain reaction (RT-PCR) was performed

using primers flanking exon 53 to amplify the dystrophin mRNA. The products were analyzed

via gel electrophoresis to visualize and quantify the relative amounts of the full-length

transcript versus the exon 53-skipped transcript.[11]

Dystrophin Protein Analysis (Western Blot): To confirm that the skipped mRNA was

translated into protein, cell lysates were collected. Dystrophin protein levels were measured

using Western blotting with a specific anti-dystrophin antibody.[7][10]
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Caption: Workflow for in vitro evaluation of Viltolarsen.

In Vitro Results

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.researchgate.net/publication/337043780_Viltolarsen_for_the_treatment_of_Duchenne_muscular_dystrophy
https://pmc.ncbi.nlm.nih.gov/articles/PMC6202794/
https://www.benchchem.com/product/b10822431?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6202794/
https://www.researchgate.net/publication/327908005_NS-065NCNP-01_An_Antisense_Oligonucleotide_for_Potential_Treatment_of_Exon_53_Skipping_in_Duchenne_Muscular_Dystrophy
https://www.researchgate.net/publication/327908005_NS-065NCNP-01_An_Antisense_Oligonucleotide_for_Potential_Treatment_of_Exon_53_Skipping_in_Duchenne_Muscular_Dystrophy
https://www.researchgate.net/publication/337043780_Viltolarsen_for_the_treatment_of_Duchenne_muscular_dystrophy
https://pmc.ncbi.nlm.nih.gov/articles/PMC6202794/
https://www.benchchem.com/product/b10822431?utm_src=pdf-body-img
https://www.benchchem.com/product/b10822431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Studies demonstrated that NS-065/NCNP-01 strongly and dose-dependently promoted exon

53 skipping.[10] In DMD patient-derived cells, it restored dystrophin protein expression to

detectable levels, with the effect sustained for at least two weeks after transfection.[7][10]

Parameter Cell Type Method Result Reference

Exon 53

Skipping

DMD Patient

Cells
RT-PCR

>70% efficiency,

sustained for 2

weeks

[10]

Dystrophin

Expression

DMD Patient

Cells
Western Blot

Clear protein

band detected at

10 µmol/L

[7][10]

Preclinical In Vivo Evaluation
Following promising in vitro results, Viltolarsen was evaluated in animal models to assess its

efficacy and safety. A crucial part of its development was based on preclinical studies in a

canine model of DMD, which more closely resembles the human disease course.[1][5]

Experimental Protocol: In Vivo Efficacy and Toxicology
Animal Models: Studies utilized dystrophin-deficient animal models, such as the DMD dog

model, which show progressive muscle wasting and pathology similar to human patients.[1]

[12] For toxicology, healthy male mice and cynomolgus monkeys were used.[13]

Drug Administration: Viltolarsen was administered systemically, typically via intravenous (IV)

or subcutaneous (SC) injection, on a weekly basis.[13] Dose-ranging studies were

conducted to determine therapeutic and toxic levels.

Efficacy Assessment: In DMD models, muscle biopsies were taken to assess dystrophin

protein restoration via Western blot and immunofluorescence. Muscle function was also

evaluated.[1]

Safety and Toxicology Assessment: Comprehensive toxicology studies were performed in

mice (26 weeks) and monkeys (39 weeks).[13] Assessments included clinical observations,

body weight, food consumption, clinical pathology (blood and urine analysis), and
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histopathological examination of tissues.[13] Kidney function was a key focus, with

monitoring of blood urea nitrogen (BUN) and creatinine.[13]

In Vivo Results
Preclinical studies demonstrated that systemic administration of PMOs could restore dystrophin

expression and improve muscle function in the DMD dog model.[12][14] Toxicology studies

established a safety profile for clinical trials. While renal toxicity was observed in animals at

high doses, the No Observed Adverse Effect Level (NOAEL) was determined to be 60

mg/kg/week in a 26-week mouse study, providing a safe margin for human dosing.[13]

Early-Stage Clinical Development
The successful preclinical program paved the way for a series of clinical trials in Japan and

North America to evaluate Viltolarsen's safety, pharmacokinetics, and efficacy in boys with

DMD.[1][5]

Phase I and I/II Studies
The initial trials were designed to assess safety and determine the optimal dose. A Phase I

study in Japan (NCT02081625) evaluated doses of 1.25, 5, and 20 mg/kg, demonstrating a

dose-dependent increase in exon 53 skipping.[1] A subsequent Phase I/II study in Japan

explored higher doses of 40 mg/kg and 80 mg/kg.[1]

Parameter Phase I/II Study (Japan) Reference

Dose Groups
40 mg/kg/week; 80

mg/kg/week
[1]

Participants 16 boys with DMD [1]

Primary Outcome Dystrophin Expression [1]

Exon Skipping (Avg.)
21.8% (40 mg/kg cohort);

42.4% (80 mg/kg cohort)
[1]

Key Finding

Dose-dependent and time-

dependent increase in

dystrophin

[1]
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Phase II Study (North America)
A pivotal Phase II trial (NCT02740972) was conducted in North America to confirm the dose

and efficacy of Viltolarsen.[15] This study provided the primary evidence for its accelerated

approval.

Experimental Protocol: Clinical Dystrophin
Quantification

Study Design: A two-period, randomized, placebo-controlled, dose-finding study was

conducted in 16 boys (ages 4 to <10 years) with DMD amenable to exon 53 skipping.[15][16]

Participants were randomized to receive weekly IV infusions of Viltolarsen (40 mg/kg or 80

mg/kg) or a placebo for the first 4 weeks, followed by all patients receiving active treatment

for the next 20 weeks.[15]

Muscle Biopsy: A baseline muscle biopsy was taken from the biceps brachii muscle before

treatment. A second biopsy was taken after 25 weeks of treatment to assess changes in

dystrophin levels.

Dystrophin Quantification (Western Blot): Dystrophin protein levels in muscle tissue were

quantified using a validated Western blot assay. The results were expressed as a percentage

of the dystrophin level found in normal, healthy muscle.

Efficacy and Safety Monitoring: The primary endpoint was the change in dystrophin protein

from baseline.[15] Secondary endpoints included motor function assessments (e.g., Time to

Stand, 6-Minute Walk Test).[17] Safety was monitored through adverse event reporting and

regular clinical laboratory tests, including renal function monitoring.[18]
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Phase II Clinical Trial Workflow (NCT02740972)
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Caption: Workflow of the pivotal Phase II clinical trial for Viltolarsen.

Phase II and Pharmacokinetic Results
The Phase II study was highly successful. All 16 participants showed an increase in dystrophin

protein levels.[16] The treatment was generally well-tolerated, with the most common adverse
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events being mild to moderate upper respiratory tract infections, injection site reactions, and

cough.[19] Importantly, no kidney toxicity was observed in the clinical trials.[1][19]

Parameter
Phase II Study

(NCT02740972)
Reference

Participants 16 boys (ages 4 to <10) [16]

Dose Group 80 mg/kg/week [15][16]

Baseline Dystrophin 0.6% of normal (average) [15][16]

Post-Treatment Dystrophin
5.9% of normal (average) at

Week 25
[15][16]

Dystrophin Responders 100% of participants [1][16]

Motor Function

Significant improvements in

timed function tests vs. natural

history controls

[17][20]

Pharmacokinetic Parameter Value (at 80 mg/kg dose) Reference

Time to Peak (Tmax) ~1 hour (end of infusion) [6][21]

Elimination Half-Life ~2.5 hours [6][21]

Volume of Distribution (Vdss) 300 mL/kg [6][21]

Plasma Protein Binding 39-40% [6][22]

Metabolism
Metabolically stable, no

metabolites detected
[21][22]

Excretion
Primarily as unchanged drug in

urine (~92% in 24h)
[6][21]

Conclusion
The early-stage discovery and development of Viltolarsen represent a targeted, science-driven

approach to treating Duchenne muscular dystrophy. Beginning with meticulous in vitro
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screening to identify the optimal ASO sequence, the program progressed through rigorous

preclinical testing in relevant animal models that established a strong biological rationale and a

favorable safety profile. The subsequent early-phase clinical trials successfully translated these

preclinical findings, demonstrating that Viltolarsen was well-tolerated and, crucially, could

consistently and significantly increase the production of dystrophin protein in boys with DMD.

The robust data from the Phase II study, showing a mean dystrophin level of nearly 6% of

normal, provided the foundation for Viltolarsen's accelerated regulatory approvals in Japan

and the United States, establishing it as an important therapy for patients with mutations

amenable to exon 53 skipping.[1][23]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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